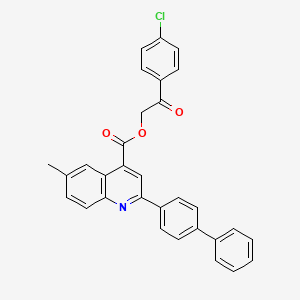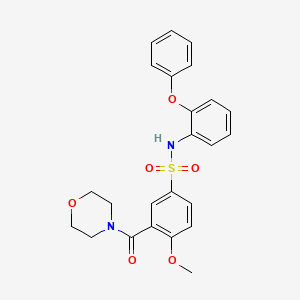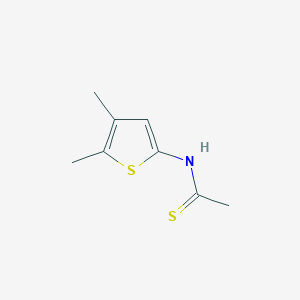![molecular formula C20H26N4O2 B15151190 N,N'-biphenyl-4,4'-diylbis[2-(dimethylamino)acetamide] (non-preferred name)](/img/structure/B15151190.png)
N,N'-biphenyl-4,4'-diylbis[2-(dimethylamino)acetamide] (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dimethylamino)-N-{4’-[2-(dimethylamino)acetamido]-[1,1’-biphenyl]-4-yl}acetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple dimethylamino groups and a biphenyl core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-N-{4’-[2-(dimethylamino)acetamido]-[1,1’-biphenyl]-4-yl}acetamide typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core is often synthesized through a Suzuki coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst. The dimethylamino groups are then introduced through a series of nucleophilic substitution reactions, where dimethylamine is used as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, while reaction temperatures typically range from 0°C to 100°C.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-N-{4’-[2-(dimethylamino)acetamido]-[1,1’-biphenyl]-4-yl}acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of oxygen atoms and the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides, and alcohols.
Major Products
The major products formed from these reactions include N-oxides, primary and secondary amines, and substituted biphenyl derivatives.
Scientific Research Applications
2-(dimethylamino)-N-{4’-[2-(dimethylamino)acetamido]-[1,1’-biphenyl]-4-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe for studying biological systems.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-N-{4’-[2-(dimethylamino)acetamido]-[1,1’-biphenyl]-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dimethylamino groups can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. Additionally, the biphenyl core provides structural rigidity, allowing the compound to fit into specific binding sites with high affinity.
Comparison with Similar Compounds
Similar Compounds
2-(dimethylamino)ethanol: A simpler compound with similar dimethylamino functionality but lacking the biphenyl core.
N,N-dimethylacetamide: Another compound with dimethylamino groups but with different structural features.
Uniqueness
2-(dimethylamino)-N-{4’-[2-(dimethylamino)acetamido]-[1,1’-biphenyl]-4-yl}acetamide is unique due to its combination of multiple dimethylamino groups and a biphenyl core, which provides both chemical reactivity and structural stability. This makes it particularly valuable in applications requiring specific molecular interactions and stability under various conditions.
Properties
Molecular Formula |
C20H26N4O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(dimethylamino)-N-[4-[4-[[2-(dimethylamino)acetyl]amino]phenyl]phenyl]acetamide |
InChI |
InChI=1S/C20H26N4O2/c1-23(2)13-19(25)21-17-9-5-15(6-10-17)16-7-11-18(12-8-16)22-20(26)14-24(3)4/h5-12H,13-14H2,1-4H3,(H,21,25)(H,22,26) |
InChI Key |
QAFHOPVJMLLFAM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4'H-spiro[4-azabicyclo[2.2.2]octane-2,2'-[1,3]thiazolidin]-4'-one](/img/structure/B15151114.png)
![ethyl 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,3,3-trifluoro-N-(pyridin-3-ylcarbonyl)alaninate](/img/structure/B15151117.png)
![1-(4-chlorophenyl)-4-[(E)-(2-methoxyphenyl)diazenyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B15151127.png)

![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B15151147.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B15151160.png)
![Dimethyl 1,2,6-trimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15151174.png)
![N-benzyl-8-({6-[3-(4-ethylpiperazin-1-yl)azetidin-1-yl]pyridin-2-yl}methyl)-6-[(2-fluoro-4-hydroxyphenyl)methyl]-4,7-dioxo-2-(prop-2-en-1-yl)-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B15151178.png)

![Bis[amino(phenyl)methyl]phosphinic acid](/img/structure/B15151197.png)
![N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B15151202.png)

